Cas no 113593-34-3 (Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester)
113593-34-3 structure
Product Name:Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester
CAS No:113593-34-3
MF:C26H34F3N3O3S
MW:525.626676082611
CID:157123
PubChem ID:216223
Update Time:2025-04-19
Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester
- Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phen...
- Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2
- Flosatidil
- 2-methylpropyl [2-(dimethylamino)ethyl](2-{[2-(methylsulfanyl)phenyl][3-(trifluoromethyl)benzyl]amino}-2-oxoethyl)carbamate
- Flosatidil [INN]
- Isobutyl (2-(dimethylamino)ethyl)(((o-(methylthio)phenyl)(m-(trifluoromethyl)benzyl)carbamoyl)methyl)carbamate
- Isobutyl (2-(dimethyl-amino)ethyl)(((o-(methylthio)phenyl)(m-(trifluoromethyl)-benzyl)carbamoyl)methyl)carbamate
- UNII-19S89CMO38
- 2-Methylpropyl [2-(dimethylamino)ethyl][2-([2-(methylsulfanyl)phenyl]{[3-(trifluoromethyl)phenyl]methyl}amino)-2-oxoethyl]carbamate
- NS00123470
- 113593-34-3
- Q27252128
- 2-methylpropyl N-[2-(dimethylamino)ethyl]-N-[2-[2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-2-oxoethyl]carbamate
- SCHEMBL668315
- 19S89CMO38
- DTXSID80869571
- CHEMBL2107390
- MJOGWNMYQLVUOU-UHFFFAOYSA-N
- TS-09510
-
- Inchi: 1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3
- InChI Key: MJOGWNMYQLVUOU-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1N(C(CN(C(=O)OCC(C)C)CCN(C)C)=O)CC1C=CC=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 525.22700
- Monoisotopic Mass: 525.227
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 12
- Complexity: 693
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4A^2
- XLogP3: 5.5
Experimental Properties
- Density: 1.23
- Boiling Point: 585.2°Cat760mmHg
- Flash Point: 307.7°C
- Refractive Index: 1.563
- PSA: 78.39000
- LogP: 5.61670
Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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